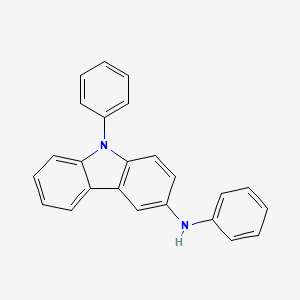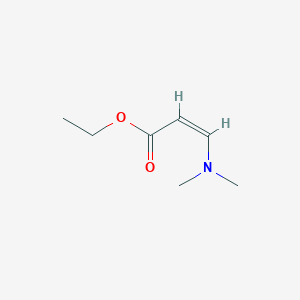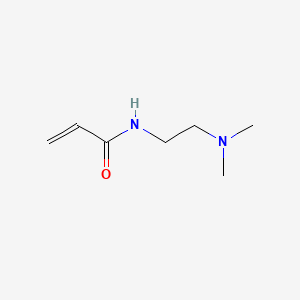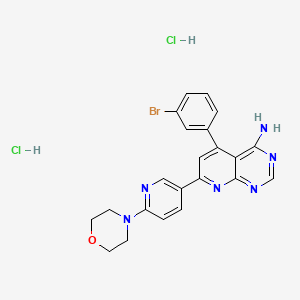
ABT-702 dihydrochloride
Overview
Description
ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme that plays a crucial role in the metabolic pathway of adenosine. Adenosine kinase phosphorylates adenosine at the 5’ position, regulating intra- and extracellular concentrations of adenosine. This compound has shown significant potential in scientific research due to its ability to selectively inhibit adenosine kinase, thereby increasing adenosine concentrations at sites of tissue trauma and enhancing its analgesic and anti-inflammatory actions .
Scientific Research Applications
ABT-702 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of adenosine kinase and its effects on adenosine metabolism.
Biology: The compound is used to investigate the role of adenosine in cellular processes, including its neuromodulatory and anti-inflammatory effects.
Medicine: this compound has potential therapeutic applications as an analgesic and anti-inflammatory agent. .
Mechanism of Action
Target of Action
Adenosine kinase inhibitors primarily target adenosine kinase (AdK) . AdK is an enzyme that catalyzes the transfer of gamma-phosphate from adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of adenosine monophosphate (AMP) . AdK plays a crucial role in controlling the cellular concentration of adenosine and maintaining methylation reactions . Adenosine can bind to four different G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) that either stimulate (mediated by A2A and A2B adenosine receptors) or inhibit (mediated by A1 and A3 adenosine receptors) adenylate cyclase activity and cAMP production in the cell .
Mode of Action
Adenosine kinase inhibitors work by inhibiting the activity of AdK, thereby increasing the concentration of adenosine in the cell . This increase in adenosine concentration allows for more adenosine to bind to its receptors, leading to changes in cell signaling . For example, the A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .
Biochemical Pathways
The inhibition of AdK affects several biochemical pathways. One of the key pathways is the purinergic signaling pathway . In this pathway, ATP metabolites, especially adenosine, are important signaling molecules, and adenosine receptors are important molecular targets in inflammation and immunity . The regulation of the immune system requires at least two ‘danger’ signals, the first (ATP) indicating the presence of danger from pathogens or other injurious events and leading to the activation of immune cells and defensive effector function and the second (adenosine) indicating the danger from overactive immune cells and triggering the downregulation of the proinflammatory activities of the immune system .
Pharmacokinetics
The pharmacokinetics of similar kinase inhibitors suggest that these compounds may have good bioavailability and can be absorbed from the gastrointestinal tract
Result of Action
The inhibition of AdK by adenosine kinase inhibitors leads to an increase in adenosine concentration in the cell . This increase in adenosine can have several effects, including reducing neuronal excitability and having sedative, analgesic, and anticonvulsant effects . Additionally, the increase in adenosine can lead to the downregulation of the proinflammatory activities of the immune system .
Action Environment
The action of adenosine kinase inhibitors can be influenced by various environmental factors. For example, tissue hypoxia, inflammation, tissue repair, and specific oncogenic pathways can induce the adenosinergic axis, a broadly immunosuppressive pathway that regulates both innate and adaptive immune responses . Inhibition of eADO-generating enzymes and/or eADO receptors can promote antitumor immunity through multiple mechanisms, including enhancement of T cell and natural killer cell function, suppression of the pro-tumourigenic effects of myeloid cells and other immunoregulatory cells, and promotion of antigen presentation .
Future Directions
Biochemical Analysis
Biochemical Properties
Adenosine kinase inhibitor interacts with adenosine kinase, an enzyme that catalyzes the transfer of gamma-phosphate from adenosine triphosphate (ATP) to adenosine, leading to the formation of adenosine monophosphate (AMP) . This interaction plays a vital role in controlling the cellular concentration of adenosine . Adenosine kinase is a monomeric protein, which works via an ordered Bi-Bi reaction mechanism .
Cellular Effects
Adenosine kinase inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in vascular cells, inhibition of adenosine kinase leads to impaired clearance of adenosine and alterations in the methylation cycle .
Molecular Mechanism
The molecular mechanism of action of adenosine kinase inhibitor involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the activity of adenosine kinase, thereby increasing the concentration of adenosine .
Temporal Effects in Laboratory Settings
The effects of adenosine kinase inhibitor change over time in laboratory settings. For instance, the transient use of an adenosine kinase inhibitor during the early stages of epileptogenesis has been shown to have antiepileptogenic disease-modifying properties .
Dosage Effects in Animal Models
The effects of adenosine kinase inhibitor vary with different dosages in animal models. For example, it has been shown to significantly increase adenosine concentrations at sites of tissue injury and provide effective antinociceptive, anti-inflammatory, and anticonvulsant activity in animal models .
Metabolic Pathways
Adenosine kinase inhibitor is involved in several metabolic pathways. It interacts with enzymes such as adenosine kinase and adenosine deaminase, which catalyze the phosphorylation and deamination of adenosine to produce AMP and inosine, respectively .
Transport and Distribution
Adenosine kinase inhibitor is transported and distributed within cells and tissues. The transport of adenosine across the cell membrane is facilitated by equilibrative nucleoside transporters (ENTs) .
Subcellular Localization
It is known that adenosine kinase, the primary target of the inhibitor, has two isoforms that are differentially localized within cells .
Preparation Methods
The synthesis of ABT-702 dihydrochloride involves several steps. The compound is chemically known as 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochloride. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.
Attachment of the morpholino-pyridinyl group: This is achieved through a series of substitution reactions.
Final purification and conversion to dihydrochloride salt: The compound is purified and converted to its dihydrochloride form for stability and solubility.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
ABT-702 dihydrochloride undergoes various chemical reactions, primarily involving its functional groups:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and bromophenyl groups.
Substitution Reactions:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
ABT-702 dihydrochloride is unique due to its high selectivity and potency as a non-nucleoside adenosine kinase inhibitor. Similar compounds include:
Pentoxifylline: A non-selective phosphodiesterase inhibitor with some adenosine kinase inhibitory activity.
8-Cyclopentyl-1,3-dimethylxanthine: A selective adenosine receptor antagonist with some adenosine kinase inhibitory properties.
Amp579 TFA: A selective adenosine receptor agonist with indirect effects on adenosine kinase activity.
Compared to these compounds, this compound is more selective for adenosine kinase and does not significantly interact with other adenosine-related sites, such as adenosine receptors, adenosine deaminase, or the adenosine transporter .
Properties
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214697-26-4 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
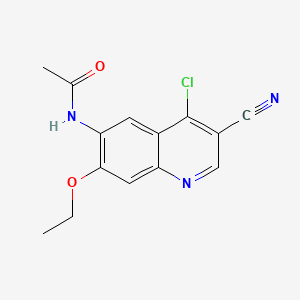
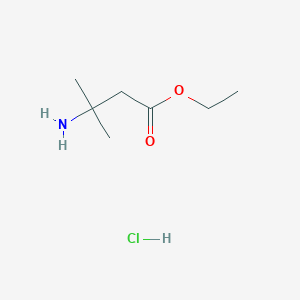


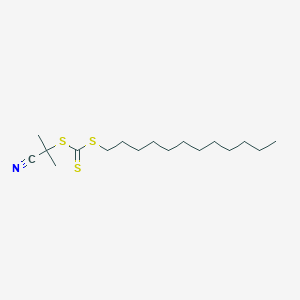
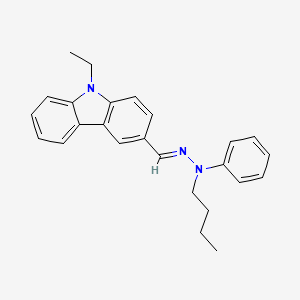

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
